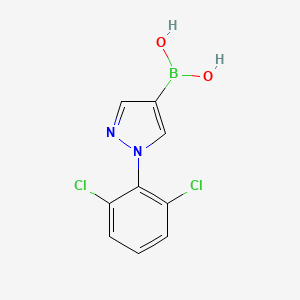![molecular formula C14H16F3N B596032 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] CAS No. 1314709-76-6](/img/structure/B596032.png)
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] is a spirocyclic compound characterized by a unique structure where a trifluoromethyl group is attached to a spiro-fused isoquinoline and cyclopentane ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe spirocyclic structure is then formed via intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or to reduce any double bonds present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to various proteins and enzymes, modulating their activity. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiroindole: Similar in structure but contains an indole moiety instead of an isoquinoline.
Spirooxindole: Contains an oxindole moiety and is known for its biological activities.
Uniqueness
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane] is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development and other applications .
Propriétés
Numéro CAS |
1314709-76-6 |
|---|---|
Formule moléculaire |
C14H16F3N |
Poids moléculaire |
255.284 |
Nom IUPAC |
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C14H16F3N/c15-14(16,17)12-5-3-4-11-10(12)8-18-9-13(11)6-1-2-7-13/h3-5,18H,1-2,6-9H2 |
Clé InChI |
UODYNPCEHWRYEX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CNCC3=C2C=CC=C3C(F)(F)F |
Synonymes |
8'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



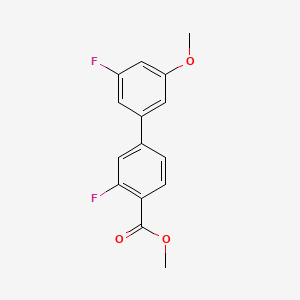

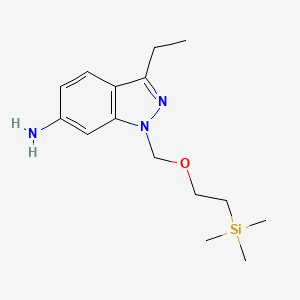
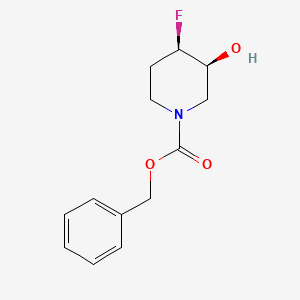
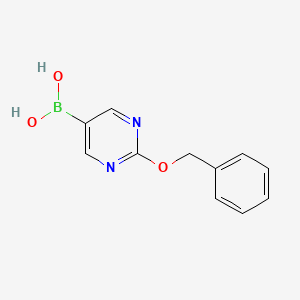
![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)

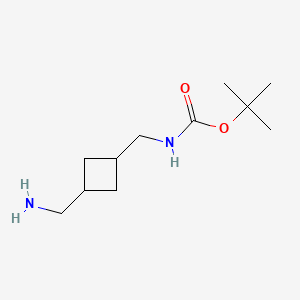

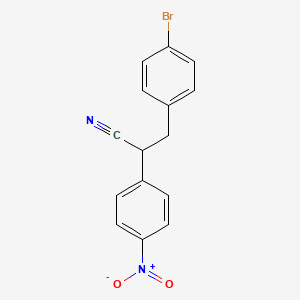
![3-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxybenzoic acid](/img/structure/B595968.png)
